Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate involves the reaction of itaconic acid methyl ester with isopropyl amine. In this process, 59.1 g (1 mol) of isopropyl amine is added dropwise to 158 g (1 mol) of itaconic acid methyl ester in 120 ml of diethyl ether over the course of 30 minutes . The reaction mixture is then stirred and allowed to react, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, reduction may produce hydroxyl derivatives, and substitution reactions may result in various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate involves its interaction with specific molecular targets and pathways The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate include other pyrrolidine derivatives such as:
- Methyl 1-Isopropyl-2-oxopyrrolidine-3-carboxylate
- Methyl 1-Isopropyl-2-oxopyrrolidine-5-carboxylate
- Methyl 1-Isopropyl-2-oxopyrrolidine-6-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 5-oxo-1-propan-2-ylpyrrolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(2)10-5-7(4-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDZQKXBBVWZHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606291 | |
Record name | Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30606291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59857-84-0 | |
Record name | Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30606291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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